molecular formula C31H27NO6S B15174335 S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine

S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine

Cat. No.: B15174335
M. Wt: 541.6 g/mol
InChI Key: QVCYSMVAQQVKNM-AREMUKBSSA-N
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Description

S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine is a complex organic compound with a unique structure that includes a furochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine typically involves multiple steps, including the formation of the furochromen ring system and subsequent functionalization. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds . Reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis processes, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine is unique due to its specific furochromen ring system and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine is a complex organic compound notable for its potential biological activities. This compound is characterized by its structural components, including a benzyl group, a furochromene moiety, and a propanoyl group attached to the sulfur-containing amino acid cysteine. The unique combination of these functional groups suggests significant interactions with biological systems, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C26H20N2O4SC_{26}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 424.4 g/mol. The structure includes:

  • Benzyl Group : Enhances lipophilicity and potential for cellular membrane penetration.
  • Furochromene Moiety : Known for various biological activities including antioxidant and anti-inflammatory properties.
  • Cysteine Backbone : Provides a thiol group that can engage in redox reactions and nucleophilic substitutions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activities. For instance, certain derivatives have shown efficacy in inhibiting the main protease of SARS-CoV-2, suggesting potential applications in antiviral therapy . The cysteine component may enhance interactions with viral proteins through thiol-based mechanisms.

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, studies have demonstrated that the furochromene derivatives exhibit antiproliferative effects against multiple cancer types, including lung and breast cancer cells. For example, compounds structurally related to this compound showed promising results with IC50 values indicating significant cytotoxicity .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and viral replication.
  • Cell Cycle Regulation : Compounds similar to this structure have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating proteins associated with cell cycle regulation .
  • Redox Activity : The thiol group in the cysteine moiety can participate in redox reactions, potentially leading to the modulation of oxidative stress responses in cells.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of compounds related to this compound:

StudyBiological ActivityFindings
Study 1AntiviralInhibition of SARS-CoV protease with IC50 values < 10 µM .
Study 2AnticancerSignificant antiproliferative activity against HCC827 cells (IC50 = 0.09 µM) .
Study 3AntioxidantDemonstrated antioxidant properties comparable to established antioxidants like quercetin .

Properties

Molecular Formula

C31H27NO6S

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-3-benzylsulfanyl-2-[3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C31H27NO6S/c1-19-22(12-13-29(33)32-26(30(34)35)18-39-17-20-8-4-2-5-9-20)31(36)38-28-15-27-24(14-23(19)28)25(16-37-27)21-10-6-3-7-11-21/h2-11,14-16,26H,12-13,17-18H2,1H3,(H,32,33)(H,34,35)/t26-/m1/s1

InChI Key

QVCYSMVAQQVKNM-AREMUKBSSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NC(CSCC5=CC=CC=C5)C(=O)O

Origin of Product

United States

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